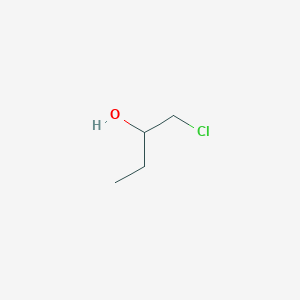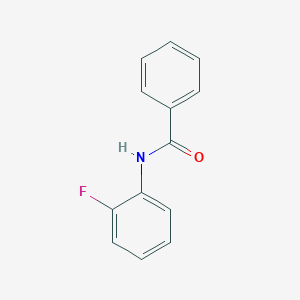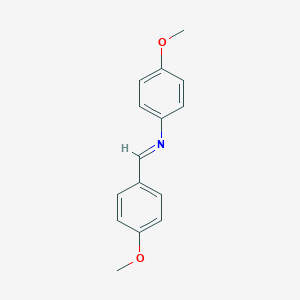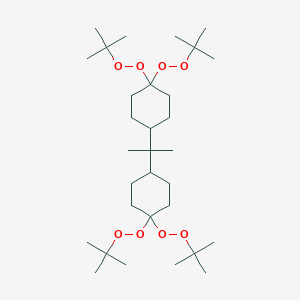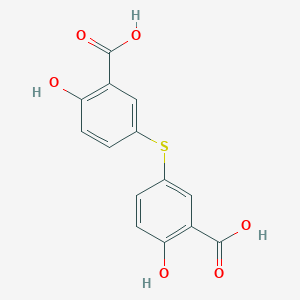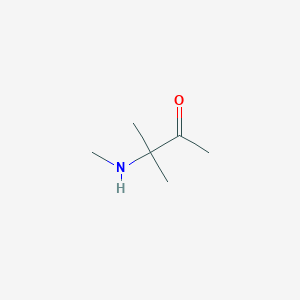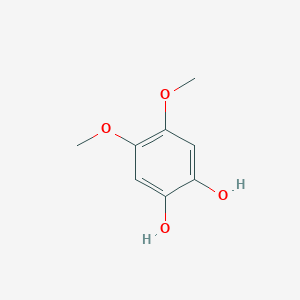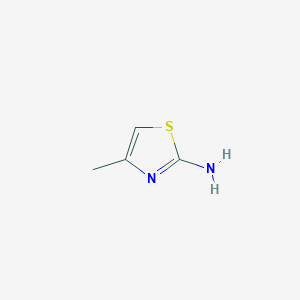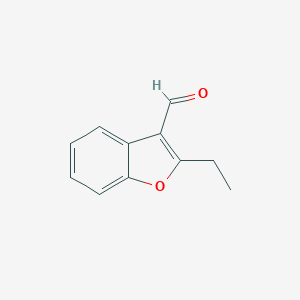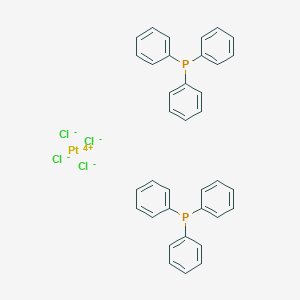
Platinum(4+);triphenylphosphane;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Platinum(4+);triphenylphosphane;tetrachloride” is a compound that involves platinum, triphenylphosphane, and tetrachloride . It’s not intended for human or veterinary use and is used only for research.
Synthesis Analysis
A new method for the synthesis of platinum (IV) chloride has been developed based on the interaction of concentrated sulfuric acid (96 wt %) with alkali metal hexachloroplatinates (IV) at a temperature of 160°C . The yield of platinum chloride (α-PtCl 4) is at least 95%, and the main by-products that remain in the sulfuric acid solution are platinum (IV) chloroaqua and sulfate-chloroaqua complexes .
Molecular Structure Analysis
The molecular formula of this compound is C36H32Cl2P2Pt+2. The structure of platinum compounds has been studied in detail using X-ray powder diffraction and thermogravimetric analysis, nuclear magnetic resonance spectroscopy (195 Pt magic angle spinning NMR), and Raman spectroscopy .
Chemical Reactions Analysis
Tetrakis(triphenylphosphine)platinum(0) can undergo oxidative addition to organochalcogen compounds such as dithienyl ditelluride through the cleavage of the carbon–chalcogen bond. This reaction can play a role in homogeneous catalysis .
Physical And Chemical Properties Analysis
Platinum is a dense, malleable, ductile, precious, gray-white transition metal . It exhibits excellent corrosion resistance at elevated temperatures . Platinum (IV) chloride is soluble in water .
科学研究应用
Catalytic Applications
Platinum-based catalysts, including those containing triphenylphosphane and tetrachloride ligands, have shown significant utility in facilitating cross-coupling reactions. For instance, tetrakis(triphenylphosphine)platinum has been utilized as a catalyst in the cross-coupling of organoboronic acids with aryl iodides, demonstrating excellent group selectivity and yields in the synthesis of aryl bromobenzenes and alkenyl bromobenzenes (C. Oh, Y. M. Lim, & Choong Ho You, 2002). Such catalytic activity highlights the potential of platinum complexes in organic synthesis, particularly in reactions requiring precise control over product selectivity.
Stabilization of Nanoparticles
Research into the stabilization of platinum nanoparticles (Pt-NPs) in aqueous solutions has identified phosphonic acid derivatives as effective stabilizing agents. Specifically, sodium 2-(diphenylphosphino)ethyl phosphonate has been investigated, revealing that the actual stabilizing agent is the platinum complex itself, which leads to stable Pt-NPs with narrow particle size distributions and high catalytic activity in hydrogenation reactions (Mareike K. S. Richter et al., 2012). This suggests potential applications in catalysis and materials science where the stability and activity of nanoparticles are crucial.
Supramolecular Chemistry
The coordination-driven self-assembly of organoplatinum(II) compounds, utilizing components such as tetrakis(triethyl phosphine) platinum, has been explored for the construction of supramolecular metallacycles with properties suitable for applications in catalysis, energy storage, and biomedicine (I. Mbonu, Y. Sun, & P. Stang, 2021). This area of research illustrates the versatility of platinum complexes in forming structures with novel properties and functions, opening avenues for innovative applications in various fields.
安全和危害
未来方向
The expansion of the arsenal of methods for the synthesis of these simple platinum compounds as binary halides, in particular chlorides, is not only an interesting task for academic science but is also directly related to their practical application in the synthesis of platinum complex compounds and the preparation of catalytic systems based on this metal .
属性
IUPAC Name |
platinum(4+);triphenylphosphane;tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUWDHXJKGZVAG-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl4P2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystals. |
Source


|
| Record name | Bis(triphenylphosphine)platinum chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Platinum(4+);triphenylphosphane;tetrachloride | |
CAS RN |
10199-34-5 |
Source


|
| Record name | Bis(triphenylphosphine)palladium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

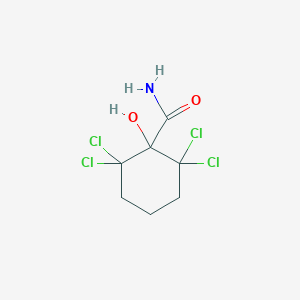
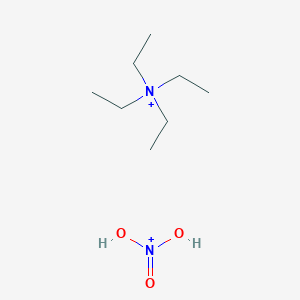
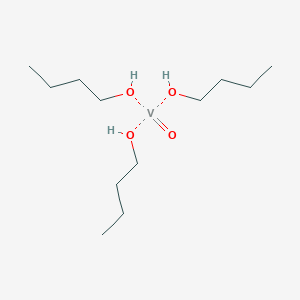
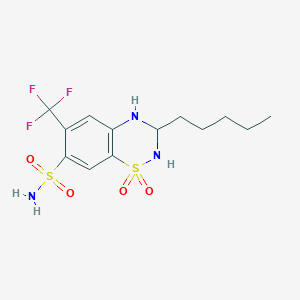
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
